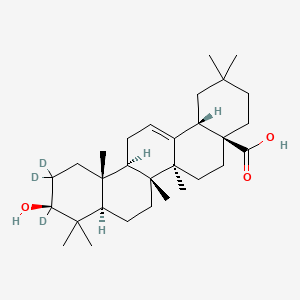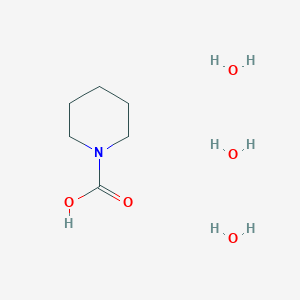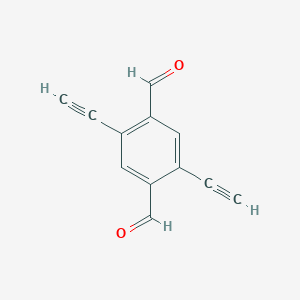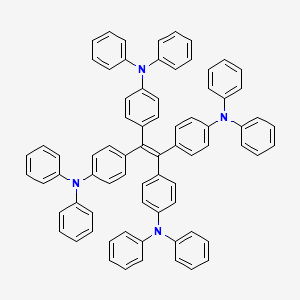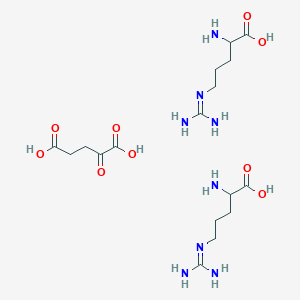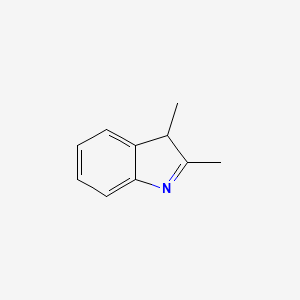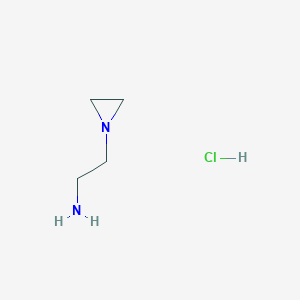
2-(Aziridin-1-yl)ethanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C4H11ClN2. It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethanamine hydrochloride typically involves the reaction of aziridine with ethylenediamine under controlled conditions. One common method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination . Another approach involves the amination of 1,2-dichloroethane followed by cyclization of 2-chloroethylamine .
Industrial Production Methods
Industrial production of 2-(Aziridin-1-yl)ethanamine hydrochloride often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aziridin-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted ethanamines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild acidic or basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted ethanamines.
Oxidation: Oxidized derivatives such as oxides.
Reduction: Reduced amines or simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aziridin-1-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-yl)ethanamine hydrochloride involves the nucleophilic ring-opening of the aziridine moiety. This reaction can lead to the formation of various biologically active molecules, depending on the nucleophile involved. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity.
2-Methylaziridine: A methyl-substituted derivative of aziridine.
2-(Aziridin-1-yl)ethanol: An ethanol-substituted derivative of aziridine.
Uniqueness
2-(Aziridin-1-yl)ethanamine hydrochloride is unique due to its specific structure, which combines the reactivity of the aziridine ring with the functional versatility of the ethanamine moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C4H11ClN2 |
|---|---|
Molekulargewicht |
122.60 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-1-2-6-3-4-6;/h1-5H2;1H |
InChI-Schlüssel |
HWJHAHGHSWKFJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


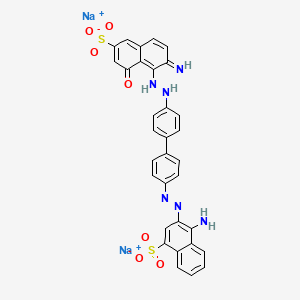

![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)

![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
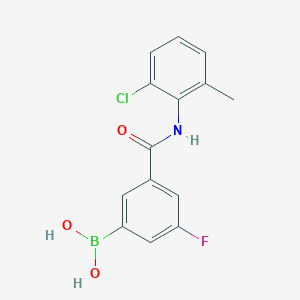
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
